5-amino-2-chloro-N-methylbenzamide

Description

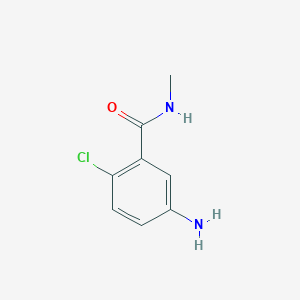

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZISULUDCXQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588211 | |

| Record name | 5-Amino-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111362-49-3 | |

| Record name | 5-Amino-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-chloro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-2-chloro-N-methylbenzamide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-amino-2-chloro-N-methylbenzamide, a substituted benzamide of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, potential synthetic routes, and its role as a versatile scaffold in the development of novel therapeutics. This document is intended to serve as a foundational resource, synthesizing available data with expert insights to facilitate further research and application.

Core Chemical Identity and Structure

This compound is a small molecule featuring a central benzamide core. The aromatic ring is substituted with a chlorine atom at the 2-position and an amino group at the 5-position. The amide nitrogen is functionalized with a methyl group. This specific arrangement of functional groups—a halogen, an aromatic amine, and a secondary amide—makes it a valuable and reactive building block in synthetic chemistry.[1]

The structure imparts a unique combination of properties: the amino group serves as a hydrogen bond donor and a site for further derivatization, the chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, and the N-methyl amide influences solubility and conformational flexibility.[1]

Structural Representation

Caption: 2D Chemical Structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 111362-49-3 | [2] |

| Molecular Formula | C₈H₉ClN₂O | [2] |

| SMILES | CNC(=O)C1=C(C=CC(=C1)N)Cl | [2] |

| InChI Key | WDZISULUDCXQAQ-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound are critical for its application in drug development, influencing its solubility, absorption, and distribution. While extensive experimental data for this compound is not publicly available, computed properties from reliable databases provide valuable insights.

Physicochemical Data (Computed)

| Property | Value | Unit | Source |

| Molecular Weight | 184.62 | g/mol | [2] |

| Monoisotopic Mass | 184.0403406 | Da | [2] |

| XLogP3 | 1.3 | [2] | |

| Hydrogen Bond Donors | 2 | [2] | |

| Hydrogen Bond Acceptors | 2 | [2] | |

| Rotatable Bonds | 1 | [2] | |

| Topological Polar Surface Area | 55.1 Ų | [2] |

Predicted Spectroscopic Profile

While experimental spectra are not available in public literature, a predicted profile can be inferred based on the molecule's structure and data from analogous compounds. This is crucial for researchers in confirming the identity and purity of synthesized samples.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the amino and amide groups, and the N-methyl protons. The aromatic protons should appear as a complex multiplet system due to their coupling. The N-methyl group will likely present as a doublet (if coupled to the amide proton) or a singlet, typically in the 2.5-3.0 ppm range. The amino group protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the amide will be the most downfield signal (typically >165 ppm). The aromatic carbons will resonate in the 110-150 ppm range, with their exact shifts influenced by the chloro and amino substituents. The N-methyl carbon will appear upfield.

-

FT-IR Spectroscopy: The infrared spectrum will be characterized by key vibrational frequencies. Expected peaks include N-H stretching from the primary amine (around 3300-3500 cm⁻¹) and the secondary amide (around 3300 cm⁻¹). A strong C=O stretch for the amide carbonyl will be prominent around 1640-1680 cm⁻¹. C-N stretching and N-H bending vibrations will also be present in the fingerprint region.[3]

-

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 184, with a characteristic M+2 peak at m/z 186 (approximately one-third the intensity) due to the ³⁷Cl isotope.[4] Common fragmentation patterns for benzamides involve cleavage of the C-N amide bond and loss of the carbonyl group.[5]

Synthesis and Reactivity

Substituted benzamides are fundamental structures in medicinal chemistry, and their synthesis is well-established.[6] this compound can be synthesized through several plausible routes, typically involving the formation of the amide bond from a corresponding benzoic acid derivative.

Proposed Synthetic Pathway

A logical and efficient synthetic route starts from a commercially available precursor, 2-chloro-5-nitrobenzoic acid. This pathway involves reduction of the nitro group followed by amidation.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Representative)

This protocol is a representative methodology based on standard organic chemistry transformations for benzamide synthesis.[6] Researchers should optimize conditions based on their specific laboratory setup and reagents.

Step 1: Reduction of 2-Chloro-5-nitrobenzoic Acid

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in ethanol or acetic acid.

-

Reagent Addition: Add a reducing agent such as tin(II) chloride (SnCl₂, ~3-4 eq) portion-wise, or set up a catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

-

Causality: Catalytic hydrogenation is often cleaner, but the SnCl₂ method is robust and does not require specialized pressure equipment. The choice depends on available resources.

-

-

Reaction: Heat the mixture to reflux (for SnCl₂) or stir under a hydrogen atmosphere at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction. If using SnCl₂, neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. If using hydrogenation, filter off the catalyst and concentrate the solvent under reduced pressure.

-

Purification: The crude 5-amino-2-chlorobenzoic acid can be purified by recrystallization.

Step 2: Amidation to form this compound

-

Setup: Dissolve the synthesized 5-amino-2-chlorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Add a coupling agent like HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq), followed by a tertiary amine base like DIPEA (2.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.

-

Causality: Coupling agents facilitate the formation of a highly reactive intermediate, enabling the amide bond to form under mild conditions and minimizing side reactions.

-

-

Amine Addition: Add methylamine (as a solution in THF or as a hydrochloride salt with additional base, 1.2 eq) to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Drug Development

Substituted benzamides are a cornerstone in pharmacology, with derivatives acting as antipsychotics, antiemetics, and anticancer agents.[2][7] The specific structure of this compound makes it an attractive scaffold for generating libraries of compounds for screening and lead optimization.

Role as a Synthetic Intermediate

The primary value of this compound is as a high-purity chemical intermediate for the synthesis of more complex, biologically active molecules.[1] The reactive amino group allows for a variety of chemical transformations, such as:

-

Acylation/Sulfonylation: To introduce diverse functional groups.

-

Reductive Amination: To build larger side chains.

-

Buchwald-Hartwig or Ullmann Coupling: To form new C-N bonds with aryl halides.

Potential as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors feature a core heterocyclic system attached to a substituted phenyl ring via an amide or amine linker. The benzamide motif is crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of many kinases.[8][9] The 5-amino-2-chlorobenzamide scaffold provides a strategic starting point for designing such inhibitors.

For example, the amino group at the 5-position can be used as an anchor to append various heterocyclic systems known to interact with the hinge region of protein kinases. The chlorine at the 2-position can be used to modulate the electronics and conformation of the ring or be replaced to explore structure-activity relationships (SAR).[10]

Caption: Conceptual model of the scaffold's use in kinase inhibitor design.

Safety and Handling

According to GHS classifications provided from notifications to the ECHA C&L Inventory, this compound is classified as "Harmful if swallowed" (H302).[2] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical intermediate with significant potential for medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple avenues for synthetic elaboration, making it a valuable building block for creating diverse chemical libraries. While detailed biological studies on this specific molecule are not widely published, its structural alerts strongly suggest its utility as a scaffold, particularly in the rational design of kinase inhibitors. The synthetic pathways are straightforward, relying on well-understood organic reactions. This guide provides a solid technical foundation for scientists looking to incorporate this versatile compound into their research and development programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

Zheng, Y., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

Siddiqui, M. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. Available at: [Link]

-

Kos, J., et al. (2016). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Molecules. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C8H9ClN2O). Retrieved January 12, 2026, from [Link]

-

PubMed. (2023). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Appchem. (n.d.). 2-Amino-5-chloro-N-methylbenzamide. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved January 12, 2026, from [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved January 12, 2026, from [Link]

-

PubMed. (2023). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved January 12, 2026, from [Link]

-

Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][6][11]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 2. This compound | C8H9ClN2O | CID 16772320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C8H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. raco.cat [raco.cat]

- 6. Page loading... [wap.guidechem.com]

- 7. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-amino-2-chloro-N-methylbenzamide

This guide provides a comprehensive technical overview of 5-amino-2-chloro-N-methylbenzamide, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering insights into its chemical identity, properties, synthesis, and safe handling protocols.

Chemical Identity and Structure

This compound is a substituted benzamide derivative. Its chemical structure, characterized by an amino group and a chlorine atom on the benzene ring, as well as a methylamide group, makes it a versatile building block in organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

Synonyms and Alternative Identifiers

In scientific literature and commercial catalogs, this compound may be referred to by several alternative names and identifiers. Recognizing these is crucial for comprehensive literature searches and procurement.

Molecular Structure

The molecular structure of this compound is fundamental to its chemical reactivity and its utility in the synthesis of more complex molecules.

-

Molecular Formula : C₈H₉ClN₂O[2]

-

IUPAC Name : this compound[2]

-

SMILES : CNC(=O)C1=C(C=CC(=C1)N)Cl[2]

-

InChI Key : WDZISULUDCXQAQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Weight | 184.62 g/mol | [2] |

| Appearance | White solid | [4] |

| Melting Point | 75 - 80 °C / 167 - 176 °F | [4] |

| Boiling Point | 167 °C / 332.6 °F @ 11 mmHg | [4] |

Synthesis and Manufacturing Insights

The synthesis of substituted benzamides like this compound often involves multi-step processes. While specific proprietary methods may vary, a general understanding of the synthetic pathways can be derived from patent literature. A common approach involves the modification of a precursor benzoic acid or benzoyl chloride.

A generalized synthetic workflow for a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, highlights a multi-step process that can be adapted for similar benzamides. This process typically starts with a substituted toluene or benzoic acid and proceeds through nitration, chlorination, reduction of the nitro group to an amine, and finally, amidation to form the desired product.

Generalized Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted aminobenzamide, demonstrating the logical progression from starting materials to the final product.

Caption: Conceptual workflow for benzamide synthesis.

Applications in Research and Drug Development

Benzamide derivatives are a significant class of compounds in medicinal chemistry due to their wide range of pharmacological activities. They serve as crucial intermediates in the synthesis of various therapeutic agents.

This compound, with its reactive amino and chloro groups, is a valuable precursor for creating more complex molecules with potential biological activity. Benzamide-containing molecules have been investigated for their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents.[5]

The structural motif of this compound is found in molecules designed to interact with various biological targets. For instance, the development of Proteolysis-Targeting Chimeras (PROTACs) has utilized benzamide-type structures as binders for the E3 ligase substrate receptor cereblon (CRBN), a key component in targeted protein degradation.[6] The ability to synthetically modify the benzamide scaffold allows for the fine-tuning of binding affinities and pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous.

-

GHS Classification : Acute toxicity, oral (Category 4).[2]

-

Hazard Statement : H302 - Harmful if swallowed.[2]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

If Swallowed : Rinse mouth with water. Seek medical attention.[4][7]

-

In case of Skin Contact : Wash off with soap and plenty of water.[7]

-

In case of Eye Contact : Rinse cautiously with water for several minutes.[8]

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[4][7]

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment should be worn:

-

Eye/Face Protection : Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[4][7]

-

Skin Protection : Handle with gloves and wear appropriate protective clothing to prevent skin exposure.[4][7]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

Storage and Handling

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[9]

-

Handling : Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[4][8]

Conclusion

This compound is a chemical compound of significant interest to the scientific and research community, particularly in the realm of drug discovery and medicinal chemistry. Its well-defined chemical properties, coupled with its versatile reactivity, establish it as a valuable intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its characteristics, synthetic pathways, and safety protocols is paramount for its effective and safe utilization in a research and development setting.

References

-

This compound | 111362-49-3 - ChemicalBook.

-

This compound | C8H9ClN2O | CID 16772320 - PubChem.

-

111362-49-3|this compound|BLD Pharm.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.

-

890707-28-5|2-Amino-5-chloro-N,3-dimethylbenzamide|BLD Pharm.

-

2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 - Sigma-Aldrich.

-

5-Amino-2-chloro-4-fluoro-N-methylbenzamide | 2416919-92-9 - ChemicalBook.

-

MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide - MolCore.

-

Safety Data Sheet - Biosynth.

-

Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.

-

5-amino-2-chloro-N-(2-methylpropyl)benzamide - Benchchem.

-

METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE - Patent Guru.

-

2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 - Sigma-Aldrich.

-

2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem.

-

2-Amino-5-chloro-N-methylbenzamide | 19178-37-1 | C8H9ClN2O | Appchem.

-

WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents.

-

2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 - PubChem.

-

2-amino-5-chloro-N-methylbenzamide AldrichCPR | Sigma-Aldrich.

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.

-

CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH.

-

Synthesis and Applications of N-Methylbenzamide - ChemicalBook.

Sources

- 1. This compound | 111362-49-3 [chemicalbook.com]

- 2. This compound | C8H9ClN2O | CID 16772320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 111362-49-3|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molcore.com [molcore.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

biological activity of 5-amino-2-chloro-N-methylbenzamide

An In-depth Technical Guide on the Biological Activity and Therapeutic Potential of the 5-Amino-2-chloro-N-methylbenzamide Scaffold

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, not as an endpoint therapeutic agent, but as a pivotal scaffold in medicinal chemistry. For researchers, scientists, and drug development professionals, this document synthesizes the known chemical attributes of this compound and the significant biological activities demonstrated by its derivatives. We will explore the causality behind its use as a versatile building block and detail the experimental frameworks used to validate the biological potential of the molecules derived from it.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

Benzamides are a privileged class of compounds in medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of therapeutic applications. Their prevalence stems from their synthetic tractability and their ability to engage in key molecular interactions, such as hydrogen bonding, with biological targets. The compound this compound (CAS: 111362-49-3) represents a strategically functionalized starting point for the development of novel therapeutics.[1][2][3][4] While direct biological activity of this specific molecule is not extensively documented in public literature, its true value lies in the chemical reactivity of its constituent groups—the primary amino, chloro, and N-methylamide moieties.[2] These functional groups offer multiple avenues for chemical modification, enabling the exploration of vast chemical spaces and the optimization of structure-activity relationships (SAR) for various therapeutic targets.[2]

Molecular Profile of this compound

| Property | Value | Source |

| Molecular Formula | C8H9ClN2O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 111362-49-3 | [1] |

The strategic placement of the amino and chloro groups on the benzene ring, combined with the N-methylated amide, makes this compound a versatile precursor for developing kinase inhibitors, enzyme modulators, and other biologically active small molecules.[2]

Biological Landscape of Benzamide Derivatives

The true potential of the this compound scaffold is revealed through the biological activities of its derivatives. By modifying this core structure, researchers have developed potent inhibitors for a range of diseases.

Antiviral Activity

A significant area of success for related benzamide structures has been in the discovery of potent antiviral agents.

-

Respiratory Syncytial Virus (RSV): A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of RSV.[5] These compounds were found to not only suppress viral replication but also to modulate the host's inflammatory response. The mechanism of action involves the inhibition of RSV-induced activation of key transcription factors, IRF3 and NF-κB, which are crucial for the production of pro-inflammatory cytokines and chemokines.[5] Specifically, potent derivatives were shown to decrease the phosphorylation of IRF3 at serine 396 and p65 (a subunit of NF-κB) at serine 536.[5]

-

Human Adenovirus (HAdV): The same scaffold of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide has yielded potent inhibitors of HAdV.[6] Mechanistic studies on these derivatives suggest that they can target different stages of the viral life cycle, with some compounds inhibiting HAdV DNA replication and others acting on later steps.[6] One notable compound from this series demonstrated a high selectivity index and low in vivo toxicity, marking it as a promising candidate for further preclinical development.[6]

The diagram below illustrates the general workflow for screening and characterizing antiviral compounds derived from the benzamide scaffold.

Caption: A generalized workflow for the discovery of antiviral benzamide derivatives.

Antibacterial and Antimycobacterial Activity

The benzamide core is also a fertile ground for the development of antibacterial agents.

-

Against MRSA: Studies on 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).[7] The efficacy of these compounds was established through time-kill assays, which showed a rapid, concentration-dependent bactericidal effect.[7][8]

-

Antimycobacterial Effects: Research into substituted 2-amino-N-phenylbenzamides has shown that the introduction of a chloro substituent at the 5-position of the acyl moiety can enhance activity against Mycobacterium tuberculosis and other atypical mycobacteria.[9] This highlights the critical role of the substitution pattern on the benzamide scaffold in determining biological specificity.[9]

Anticancer Potential: Kinase Inhibition

The benzamide scaffold is a common feature in many kinase inhibitors used in oncology. Derivatives of 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors.[10][11] These compounds show excellent antiproliferative activity against various tumor cell lines. One such compound, BMS-354825 (Dasatinib), which incorporates a 2-chloro-6-methylbenzamide moiety, has demonstrated robust in vivo activity in preclinical xenograft models.[10][11] This underscores the utility of the chloro-substituted benzamide fragment in designing potent and selective kinase inhibitors.

The following diagram depicts the NF-κB and IRF3 signaling pathways, which are modulated by some antiviral benzamide derivatives.

Sources

- 1. This compound | C8H9ClN2O | CID 16772320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 111362-49-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 111362-49-3 [chemicalbook.com]

- 5. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Mechanism of Action of 5-amino-2-chloro-N-methylbenzamide

A Senior Application Scientist's Perspective on Elucidating Novel Small Molecule Function

Introduction

5-amino-2-chloro-N-methylbenzamide is a substituted benzamide derivative with a chemical structure amenable to a variety of biological interactions. While its primary current use is as a chemical intermediate in the synthesis of more complex molecules, its structural motifs are present in a range of pharmacologically active compounds.[1][2] This guide provides a series of in-depth, hypothesis-driven experimental frameworks for elucidating the potential mechanisms of action of this compound. We will proceed from a foundation of known benzamide pharmacology to construct and test plausible functional roles for this compound.

The core structure, a benzamide, is a well-established pharmacophore.[3][4] Various derivatives have been shown to exhibit a wide array of biological activities, including but not limited to, dopamine receptor antagonism, enzyme inhibition, and modulation of serotonin receptors.[4][5][6] The specific substitutions on this compound—an amino group at the 5-position, a chloro group at the 2-position, and an N-methyl group on the amide—confer a unique electronic and steric profile that warrants a thorough investigation of its biological potential. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action of this and similar novel chemical entities.

Hypothesis 1: this compound as a Dopamine Receptor Modulator

Scientific Rationale:

A significant number of substituted benzamides are known to act as antagonists at dopamine D2-like receptors (D2, D3, and D4).[5] This activity is the basis for their use as antipsychotic and antiemetic agents. The interaction with these G protein-coupled receptors (GPCRs) typically involves the blockade of dopamine binding, leading to a modulation of downstream signaling pathways, such as the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] The substitution pattern on the benzamide ring is a critical determinant of receptor affinity and selectivity.[5]

Experimental Workflow for Dopamine Receptor Modulation Hypothesis

Caption: Workflow for investigating dopamine receptor modulation.

Detailed Experimental Protocols:

1. Radioligand Binding Assays:

-

Objective: To determine if this compound binds to dopamine D2, D3, or D4 receptors.

-

Methodology:

-

Prepare cell membrane fractions from cell lines stably expressing human dopamine D2, D3, or D4 receptors.

-

Incubate the membrane preparations with a known radioligand for each receptor (e.g., [³H]-spiperone for D2/D3, [³H]-YM-09151-2 for D4) in the presence of increasing concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

2. Functional Cellular Assays (cAMP Measurement):

-

Objective: To assess whether binding of this compound to dopamine receptors results in a functional response.

-

Methodology:

-

Culture a cell line expressing the dopamine receptor of interest (e.g., CHO-K1 cells stably expressing the D2 receptor).

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with a known dopamine receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce cAMP production.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

A decrease in agonist-induced cAMP levels in the presence of the compound would suggest antagonistic activity.

-

Hypothesis 2: this compound as an Enzyme Inhibitor

Scientific Rationale:

The benzamide moiety is a known zinc-binding group and is present in several classes of enzyme inhibitors.[5] Notably, certain benzamide derivatives act as histone deacetylase (HDAC) inhibitors, a mechanism explored in cancer therapy.[5] Others have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, making them of interest for Alzheimer's disease treatment.[5]

Experimental Workflow for Enzyme Inhibition Hypothesis

Caption: Workflow for investigating enzyme inhibition.

Detailed Experimental Protocols:

1. HDAC Inhibition Assay:

-

Objective: To determine if this compound inhibits HDAC activity.

-

Methodology:

-

Utilize a commercially available fluorometric HDAC activity assay kit.

-

Incubate a broad-spectrum HDAC enzyme preparation with a fluorogenic HDAC substrate in the presence of varying concentrations of this compound.

-

After a set incubation period, add the developer solution to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

A decrease in fluorescence in the presence of the compound indicates HDAC inhibition.

-

2. Acetylcholinesterase (AChE) Inhibition Assay:

-

Objective: To assess the inhibitory potential of this compound against AChE.

-

Methodology:

-

Employ the Ellman's method, a colorimetric assay.

-

Incubate purified AChE with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

A reduced rate of color change in the presence of the compound signifies AChE inhibition.

-

Hypothesis 3: this compound as a Serotonin 5-HT4 Receptor Agonist

Scientific Rationale:

Certain substituted benzamides, particularly those with a 4-amino-5-chloro-2-methoxy substitution pattern, have been identified as selective serotonin 5-HT4 receptor agonists.[6] These compounds have shown prokinetic activity, enhancing gastrointestinal motility. While this compound has a different substitution pattern, the presence of the 5-amino and 2-chloro groups warrants investigation into its potential interaction with the 5-HT4 receptor.

Experimental Workflow for 5-HT4 Receptor Agonism Hypothesis

Caption: Workflow for investigating 5-HT4 receptor agonism.

Detailed Experimental Protocols:

1. 5-HT4 Receptor Binding Assay:

-

Objective: To determine if this compound binds to the 5-HT4 receptor.

-

Methodology:

-

Prepare cell membrane fractions from a cell line stably expressing the human 5-HT4 receptor.

-

Perform a competitive binding assay using a known 5-HT4 receptor radioligand (e.g., [³H]-GR113808) and increasing concentrations of this compound.

-

Follow the general procedure for radioligand binding assays as described for dopamine receptors.

-

2. Functional Cellular Assay (cAMP Measurement):

-

Objective: To determine if binding to the 5-HT4 receptor leads to Gs-coupled signaling and an increase in intracellular cAMP.

-

Methodology:

-

Use a cell line stably expressing the human 5-HT4 receptor.

-

Treat the cells with increasing concentrations of this compound.

-

Measure intracellular cAMP levels using a suitable assay kit.

-

An increase in cAMP levels in a dose-dependent manner would indicate agonistic activity.

-

Hypothesis 4: this compound as a Cereblon (CRBN) Binder

Scientific Rationale:

Recent research has identified benzamide derivatives as novel non-phthalimide binders of Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[7][8] These binders can be incorporated into Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins. The development of new CRBN ligands is an active area of research in targeted protein degradation.

Experimental Workflow for Cereblon Binding Hypothesis

Caption: Workflow for investigating Cereblon binding.

Detailed Experimental Protocols:

1. Fluorescence Polarization (FP) Assay:

-

Objective: To detect the binding of this compound to purified CRBN protein.

-

Methodology:

-

Synthesize a fluorescently labeled tracer that is known to bind to CRBN.

-

In a microplate, combine the fluorescent tracer and purified CRBN protein.

-

Add increasing concentrations of this compound.

-

Measure the fluorescence polarization. If the test compound displaces the fluorescent tracer from CRBN, the polarization value will decrease.

-

2. Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm that this compound binds to and stabilizes CRBN in a cellular context.

-

Methodology:

-

Treat intact cells with either vehicle or this compound.

-

Heat aliquots of the cell lysates to a range of temperatures.

-

Centrifuge the samples to pellet the aggregated proteins.

-

Analyze the amount of soluble CRBN remaining in the supernatant at each temperature by Western blotting.

-

Ligand binding will typically increase the thermal stability of the target protein, resulting in more soluble CRBN at higher temperatures in the compound-treated samples.

-

Data Presentation

All quantitative data from the dose-response experiments should be summarized in tables for clear comparison of potency and efficacy.

| Hypothesis | Assay Type | Endpoint | Result (Example) |

| Dopamine Receptor Modulation | D2 Radioligand Binding | IC₅₀ | > 10 µM |

| D2 Functional (cAMP) | EC₅₀ | Not active | |

| Enzyme Inhibition | HDAC Activity | IC₅₀ | 5.2 µM |

| AChE Activity | IC₅₀ | > 50 µM | |

| 5-HT4 Receptor Agonism | 5-HT4 Radioligand Binding | IC₅₀ | 8.7 µM |

| 5-HT4 Functional (cAMP) | EC₅₀ | 12.1 µM | |

| Cereblon Binding | FP Assay | IC₅₀ | 2.5 µM |

| CETSA | ΔTm | +3.5 °C |

Conclusion

The provided experimental frameworks offer a structured and comprehensive approach to delineating the mechanism of action of this compound. By systematically testing these well-grounded hypotheses, researchers can efficiently navigate the complexities of small molecule characterization. The key is to remain adaptable and allow the data to guide the subsequent stages of investigation. A thorough understanding of the molecular interactions of this compound will be invaluable for its potential development in therapeutic or biotechnological applications.

References

-

Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748. Available from: [Link].

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). Available from: [Link].

-

ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Available from: [Link].

-

Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16772320, this compound. Available from: [Link].

-

Indian Patent Office. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Available from: [Link].

- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

National Institutes of Health. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25068251, 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Available from: [Link].

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

American Chemical Society Publications. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available from: [Link].

-

National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available from: [Link].

- Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H9ClN2O | CID 16772320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Biological Targets of 5-amino-2-chloro-N-methylbenzamide: A Roadmap for Drug Discovery Professionals

Abstract

5-amino-2-chloro-N-methylbenzamide represents a versatile chemical scaffold with significant potential in medicinal chemistry. Its structural features, including a benzamide core with amino and chloro substituents, suggest a high likelihood of interaction with a variety of biological macromolecules.[1] While its primary utility to date has been as a synthetic intermediate for more complex molecules, particularly in the development of kinase inhibitors and other enzyme modulators, its intrinsic biological activity remains largely uncharted.[1] This technical guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of the biological targets of this compound. We present a logical workflow, from initial unbiased screening to rigorous biophysical and cell-based validation, designed to provide researchers and drug development professionals with a robust framework for elucidating the compound's mechanism of action and unlocking its therapeutic potential.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The benzamide functional group is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer effects.[2] The specific entity, this compound, possesses a unique combination of functional groups that make it a compelling candidate for biological investigation.[1] The amino group can serve as a hydrogen bond donor, the chloro group can engage in halogen bonding or occupy hydrophobic pockets, and the N-methylated amide provides a specific steric and electronic profile.[1] These features suggest the potential for high-affinity interactions with protein targets.

Despite its promising chemical attributes, public domain literature lacks specific data on the direct biological targets of this compound. This guide, therefore, serves as a proactive blueprint for a systematic investigation into its pharmacology. We will detail a series of state-of-the-art, unbiased, and target-based approaches to comprehensively map the compound's interactome.

Foundational Strategy: Unbiased Proteome-Wide Target Discovery

To avoid preconceived notions about the compound's activity, the initial phase of target identification should be broad and unbiased. The Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS), also known as Thermal Proteome Profiling (TPP), is the recommended primary approach.[3][4] This powerful technique allows for the global assessment of protein thermal stability changes across the proteome in a native cellular environment upon ligand binding, without the need for compound modification.[3][5]

Rationale for Choosing CETSA-MS

The core principle of CETSA is that the binding of a small molecule to its protein target induces a conformational change that typically increases the protein's resistance to thermal denaturation.[3][6] This "thermal shift" can be detected on a proteome-wide scale using quantitative mass spectrometry.

Key Advantages:

-

Label-Free: The assay does not require modification of the compound, preserving its native binding characteristics.[3]

-

Physiologically Relevant: It identifies target engagement within intact cells, providing a more accurate representation of in-vivo interactions.[6]

-

Unbiased Discovery: CETSA-MS simultaneously screens thousands of proteins, enabling the identification of both expected and unexpected targets ("off-targets").[4][5]

Experimental Workflow: CETSA-MS for Target Identification

The following protocol outlines a generalized workflow for implementing CETSA-MS.

Step-by-Step Protocol:

-

Cell Line Selection and Culture: Choose a panel of human cell lines relevant to potential therapeutic areas (e.g., cancer cell lines like MOLT4, or cell lines relevant to inflammation). Culture cells to ~80% confluency.

-

Compound Treatment: Treat one set of cells with this compound at a predetermined concentration (e.g., 10-50 µM). Treat a control set with vehicle (e.g., DMSO). Incubate for a defined period (e.g., 1-2 hours).

-

Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes).

-

Cell Lysis and Fractionation: Immediately lyse the cells and separate the soluble protein fraction (containing thermally stable proteins) from the aggregated, denatured proteins via centrifugation.

-

Protein Digestion and TMT Labeling: Quantify the protein in the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. For multiplexed analysis, label the peptides from different temperature points and treatment conditions with tandem mass tags (TMT).

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw MS data to identify and quantify proteins. Plot the abundance of each protein as a function of temperature for both the vehicle- and compound-treated samples. Proteins that show a statistically significant shift in their melting curves in the presence of the compound are considered potential targets.

Target Validation and Mechanistic Elucidation

Following the identification of a list of putative targets from the CETSA-MS screen, a rigorous validation cascade is essential to confirm direct binding and functional relevance.

Orthogonal Biophysical Assays

To confirm a direct physical interaction between this compound and the candidate proteins, at least one orthogonal, label-free biophysical method should be employed.

Recommended Techniques:

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

Surface Plasmon Resonance (SPR): Measures the real-time binding kinetics of the compound to an immobilized protein target, yielding association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

-

Microscale Thermophoresis (MST): Measures the change in movement of a fluorescently labeled protein in a microscopic temperature gradient upon ligand binding. This method is highly sensitive and requires minimal sample consumption.

In Vitro Functional Assays

Confirmation of direct binding must be followed by an assessment of the compound's effect on the target's biological function. The choice of assay is target-dependent.

| Target Class | Recommended In Vitro Assay | Key Parameters Measured |

| Kinase | KinaseGlo®, LanthaScreen®, or radioactive filter binding assay | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), substrate and ATP competition |

| GPCR | Radioligand binding assay, cAMP/IP-One functional assay | Kd (dissociation constant), Bmax (receptor density), EC50/IC50 (potency) |

| Enzyme | Substrate turnover assay (e.g., colorimetric, fluorometric) | IC50, enzyme kinetics (Vmax, Km) |

| Epigenetic Target | Histone Acetyltransferase (HAT) or Histone Deacetylase (HDAC) activity assay | IC50 |

Target Engagement in a Cellular Context

Validating that the compound engages the target within a living cell is a critical step.

3.3.1 Western Blot-Based CETSA

For the highest-priority targets identified, a Western blot-based CETSA can be performed.[3] This method is lower-throughput than the MS-based approach but serves as a robust validation tool for individual proteins, provided high-quality antibodies are available.[3]

3.3.2 Isothermal Dose-Response (ITDR) CETSA

To determine the cellular potency of the compound for its target, an isothermal dose-response (ITDR) CETSA should be conducted.[7] In this format, cells are treated with a range of compound concentrations and then heated at a single, optimized temperature (typically the Tagg50 of the target protein). The concentration-dependent stabilization of the target protein is then measured, yielding a cellular EC50 value.

Pathway Analysis and Downstream Functional Effects

Identifying the direct biological target is the first step; understanding the functional consequences of target engagement is paramount.

Signaling Pathway Analysis

Once a validated target is confirmed, its known signaling pathways should be investigated. For example, if the target is a kinase, downstream phosphorylation events should be monitored via phospho-specific antibodies in Western blots or by targeted phosphoproteomics.

Cell-Based Phenotypic Assays

Based on the identity of the target and its associated pathways, relevant cell-based assays should be performed to link target engagement to a cellular phenotype.

Examples:

-

Cell Proliferation/Viability Assays (e.g., MTS, CellTiter-Glo®): To assess effects on cell growth or cytotoxicity.

-

Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): To determine if the compound induces programmed cell death.

-

Cell Cycle Analysis (via flow cytometry): To investigate effects on cell cycle progression.

-

Gene Expression Analysis (qPCR, RNA-seq): To measure changes in the transcription of downstream genes.

Conclusion and Future Directions

This guide provides a systematic and technically grounded framework for the comprehensive identification and validation of the biological targets of this compound. By initiating with an unbiased, proteome-wide screen and progressing through a rigorous cascade of biophysical and cell-based validation assays, researchers can confidently elucidate the compound's mechanism of action. The successful identification of novel, druggable targets for this versatile scaffold could pave the way for new therapeutic avenues in oncology, immunology, or other disease areas. The data generated through this workflow will be critical for informing lead optimization, preclinical development, and ultimately, the translation of a promising chemical entity into a potential therapeutic agent.

References

- MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.

- Taylor & Francis Online. (n.d.). Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement.

- Wikipedia. (n.d.). Cellular thermal shift assay.

- Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.

- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- Benchchem. (n.d.). 5-amino-2-chloro-N-(2-methylpropyl)benzamide.

- Benchchem. (n.d.). This compound | High-Quality RUO.

- PubChem. (n.d.). This compound | C8H9ClN2O | CID 16772320.

- NIH. (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses.

- Benchchem. (n.d.). 5-Amino-2-chloro-N-phenylbenzamide | 111362-57-3.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 7. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

The Emergence of 5-amino-2-chloro-N-methylbenzamide in Fragment-Based Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of 5-amino-2-chloro-N-methylbenzamide as a prototypical fragment in the paradigm of Fragment-Based Drug Discovery (FBDD). Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical concepts to offer actionable insights and detailed methodologies. We will dissect the rationale behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Introduction: The Fragment-Based Philosophy and the Promise of a Simple Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a complementary approach to traditional high-throughput screening (HTS).[1] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which typically have low molecular weights (<300 Da).[2] These fragments may initially exhibit weak binding affinities to their biological targets, often in the millimolar to micromolar range.[2] However, their simplicity allows for a more efficient exploration of chemical space and provides a more tractable starting point for optimization into potent, drug-like molecules.[1]

This guide focuses on the hypothetical application of This compound , a readily accessible benzamide derivative, as a starting fragment in an FBDD campaign. Its structural features—a substituted aromatic ring, an amide bond, and reactive handles—make it an exemplary candidate for probing the binding sites of various protein targets, including kinases and those involved in protein-protein interactions (PPIs).[3][4]

The Fragment Candidate: Physicochemical Profile of this compound

The suitability of a molecule as a fragment is dictated by its physicochemical properties, which influence its binding behavior and subsequent optimization potential. This compound possesses a compelling profile for FBDD.

| Property | Value | Source |

| Molecular Formula | C8H9ClN2O | [5] |

| Molecular Weight | 184.62 g/mol | [5] |

| XLogP3 | 1.3 | [5] |

| Hydrogen Bond Donors | 2 (amine and amide N-H) | [5] |

| Hydrogen Bond Acceptors | 2 (amide C=O and amine) | [5] |

| Rotatable Bonds | 1 | [5] |

These properties align well with the "Rule of Three," a common guideline for fragment selection, which suggests a molecular weight under 300 Da, a LogP less than 3, and fewer than 3 hydrogen bond donors and acceptors. The presence of both hydrogen bond donors and acceptors in this compound provides opportunities for directional interactions within a protein binding pocket. The chloro and amino substituents on the phenyl ring offer vectors for synthetic elaboration during hit-to-lead optimization.[6]

The FBDD Workflow: A Step-by-Step Guide

The journey from a fragment library to a lead compound is a multi-stage process heavily reliant on sensitive biophysical techniques to detect the weak binding of initial hits. The following diagram illustrates a typical FBDD workflow.

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Primary Screening: Detecting the Initial "Sparks"

Given the weak affinities of fragments, highly sensitive biophysical methods are required for the initial screening of a fragment library.[7]

DSF, or thermal shift assay, is a rapid and cost-effective method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[8][9]

Experimental Protocol: High-Throughput DSF Screen

-

Protein Preparation: Prepare the target protein at a concentration of 0.1–0.5 mg/mL in a suitable buffer with low ionic strength.[8] The protein should be >95% pure.[2]

-

Fragment Preparation: Prepare a stock solution of this compound and other fragments in DMSO.

-

Assay Plate Preparation: In a 96- or 384-well PCR plate, add the protein solution and the fluorescent dye (e.g., SYPRO Orange).

-

Fragment Addition: Add the fragment solutions to the wells to a final concentration typically in the range of 100 µM to 1 mM. Include DMSO-only controls.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, while monitoring fluorescence.

-

Data Analysis: Determine the Tm for each well. A significant positive shift in Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates a potential binding event.

SPR is a label-free technique that provides real-time kinetic and affinity data, making it a powerful tool for fragment screening.[10][11]

Experimental Protocol: SPR-based Fragment Screening

-

Sensor Chip Preparation: Immobilize the target protein on a sensor chip surface.

-

Fragment Injection: Inject solutions of this compound and other fragments at various concentrations over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound fragment.

-

Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). Calculate the ligand efficiency (LE) to normalize for the size of the fragment.[12]

Hit Validation: Confirming the "Sparks" are Real

Positive hits from the primary screen must be validated using an orthogonal method to eliminate false positives.

STD-NMR is a ligand-observed NMR technique that is highly sensitive for detecting weak binders.[13][14]

Experimental Protocol: STD-NMR for Hit Validation

-

Sample Preparation: Prepare a solution of the target protein and the fragment hit (e.g., this compound) in a deuterated buffer. The ligand should be in excess.[15]

-

NMR Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein or ligand signals are present.[16]

-

Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

Data Analysis: Signals that appear in the STD spectrum belong to the ligand and indicate that it has been in close proximity to the saturated protein, thus confirming binding. The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest contact with the protein.[14]

Structural Characterization: Visualizing the Interaction

Obtaining a high-resolution structure of the fragment-protein complex is crucial for understanding the binding mode and guiding the hit-to-lead optimization process.[17]

X-ray crystallography provides a detailed, atomic-level picture of how a fragment binds to its target.[18]

Experimental Protocol: Co-crystallization of Fragment-Protein Complex

-

Protein Crystallization: Obtain high-quality crystals of the target protein.

-

Soaking or Co-crystallization: Introduce the fragment to the protein crystals by either soaking the crystals in a solution containing the fragment or by co-crystallizing the protein in the presence of the fragment.

-

X-ray Diffraction Data Collection: Expose the fragment-bound crystals to a high-intensity X-ray beam and collect the diffraction data.[19]

-

Structure Determination and Refinement: Process the diffraction data to calculate an electron density map. Build and refine the atomic model of the protein-fragment complex.[19]

-

Binding Mode Analysis: Analyze the final structure to identify the key interactions between the fragment and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts.

Hit-to-Lead Optimization: From a "Spark" to a "Flame"

Once a fragment hit is validated and its binding mode is understood, the next step is to optimize it into a more potent lead compound. This is typically achieved through structure-based drug design, utilizing strategies such as fragment growing, linking, or merging.[20]

Caption: Key strategies for hit-to-lead optimization in FBDD.

Fragment Growing

This strategy involves synthetically extending the fragment hit to engage with adjacent pockets in the binding site, thereby increasing affinity and potency.[20] For this compound, the amino group at the 5-position and the chloro group at the 2-position serve as excellent handles for chemical modification. For example, the amino group can be acylated or alkylated to introduce new functional groups that can form additional interactions with the target protein.

Fragment Linking

If two different fragments are found to bind to adjacent sites on the protein, they can be chemically linked together to create a single, more potent molecule.[20] This approach requires structural information to ensure that the linker is of the appropriate length and geometry.

Fragment Merging

When two fragments are found to bind in an overlapping fashion, their key structural features can be merged into a single, novel scaffold that retains the important binding interactions of both original fragments.[20]

Case Study (Hypothetical): Targeting a Protein Kinase with this compound

Protein kinases are a major class of drug targets, and FBDD has been successfully applied to discover selective kinase inhibitors.[3][21] Let's consider a hypothetical scenario where a fragment screen against a novel protein kinase identifies this compound as a hit.

-

Hit Identification and Validation: A DSF screen of a fragment library reveals that this compound stabilizes the kinase domain with a ΔTm of 5°C. Subsequent validation by STD-NMR confirms direct binding.

-

Structural Characterization: X-ray crystallography reveals that the benzamide core of the fragment binds in the hinge region of the kinase, a common binding site for ATP-competitive inhibitors. The amide carbonyl forms a hydrogen bond with the backbone of a hinge residue, and the phenyl ring makes hydrophobic contacts. The 5-amino group is solvent-exposed and points towards a shallow pocket.

-

Hit-to-Lead Optimization (Fragment Growing): Based on the crystal structure, a medicinal chemistry campaign is initiated to grow the fragment from the 5-amino position. A series of analogues are synthesized where the amino group is derivatized with various small alkyl and aryl groups. This leads to a 100-fold improvement in potency, with the most potent compound showing an IC50 in the low micromolar range. Further optimization focuses on improving selectivity and pharmacokinetic properties, ultimately leading to a potent and selective lead compound.

Conclusion

This compound, with its favorable physicochemical properties and versatile chemical handles, represents an ideal starting point for a fragment-based drug discovery campaign. This guide has outlined a comprehensive and technically detailed workflow, from initial hit identification using sensitive biophysical techniques to structure-guided hit-to-lead optimization. By adhering to the principles of scientific integrity and employing a systematic, multi-faceted approach, researchers can effectively leverage simple fragments like this compound to discover novel and potent therapeutics for a wide range of diseases.

References

-

Saturation transfer difference NMR for fragment screening. PubMed. [Link]

-

Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments. [Link]

-

Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. [Link]

-

Multiplexed experimental strategies for fragment library screening using SPR biosensors. Nature. [Link]

-

Saturation Transfer Difference (STD) NMR. University of Wisconsin-Madison. [Link]

-

Saturation Transfer Difference (STD) - NMR experiment procedure. University of Maryland. [Link]

-

Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. PubMed. [Link]

-

Methods for Fragments Screening Using Surface Plasmon Resonance. University of New South Wales Library. [Link]

-

Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

-

Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Vrije Universiteit Amsterdam. [Link]

-

Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]

-

Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]

-

Theory and applications of differential scanning fluorimetry in early-stage drug discovery. SpringerLink. [Link]

-

This compound. PubChem. [Link]

-

Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Ichor Life Sciences. [Link]

-

Differential Scanning Fluorimetry (DSF). Unchained Labs. [Link]

-

High-Throughput Differential Scanning Fluorimetry of GFP-Tagged Proteins. ResearchOnline@JCU. [Link]

-

Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]

-

Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

-

Mass spectrometry for fragment screening. University of Cambridge. [Link]

-

Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. [Link]

-

Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Publishing. [Link]

-

Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. [Link]

-

Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. PMC. [Link]

-

Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]

-

2-Amino-5-Chloro-N,3-Dimethylbenzamide. PubChem. [Link]

-

Guidelines for the successful generation of protein–ligand complex crystals. IUCr Journals. [Link]

-

CustomKinFragLib: Filtering the Kinase-Focused Fragmentation Library. ChemRxiv. [Link]

-

A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols. [Link]

-

Fragment-based drug discovery supports drugging 'undruggable' protein-protein interactions. PubMed. [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]

-

Protein X-ray Crystallography & Protein Structure Determination. 3decision. [Link]

-

Modulating Protein–Protein Interactions by Cyclic and Macrocyclic Peptides. Prominent Strategies and Examples. PMC. [Link]

-

A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central. [Link]

-

Fragment-based drug discovery and protein-protein interactions. ResearchGate. [Link]

-

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. ResearchGate. [Link]

Sources

- 1. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 2. inext-discovery.eu [inext-discovery.eu]

- 3. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment-based drug discovery supports drugging 'undruggable' protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C8H9ClN2O | CID 16772320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. unchainedlabs.com [unchainedlabs.com]

- 10. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ichorlifesciences.com [ichorlifesciences.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 17. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 19. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 20. lifechemicals.com [lifechemicals.com]

- 21. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]